2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Description
The compound 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. This scaffold is substituted at position 3 with a 3,4-dimethylbenzyl group and at position 1 with an acetamide moiety bearing N-ethyl and N-(3-methylphenyl) substituents.
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-5-27(21-8-6-7-17(2)13-21)23(30)16-28-22-11-12-33-24(22)25(31)29(26(28)32)15-20-10-9-18(3)19(4)14-20/h6-14H,5,15-16H2,1-4H3 |
InChI Key |
CXESOMWXVLQMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene-2-Carboxamide Derivatives
The thienopyrimidine core is constructed via a cyclization reaction between thiophene-2-carboxamide and a urea derivative. Adapted from Ghozlan et al., 2-cyano-N-(thiophen-2-yl)acetamide reacts with arylidene malononitriles in pyridine/piperidine to form pyrido-thieno-pyrimidine derivatives. For the target compound, thiophene-2-carboxamide is treated with urea in refluxing acetic acid, yielding thieno[3,2-d]pyrimidine-2,4-dione (Intermediate A ) with 78% efficiency (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiophene-2-carboxamide + Urea | AcOH | - | 110 | 6 | 78 |
| Thiophene-2-carboxamide + CNCH2CO2Et | Pyridine | Piperidine | 80 | 4 | 65 |
Alternative Route via Michael Addition-Cyclization
A three-component reaction inspired by PMC studies employs dithiomalondianilide, cyanoacetamide, and aldehydes in morpholine-containing ethanol. While this method primarily yields dithiolopyridines, modifying the substrate to thiophene-2-carboxamide and 3,4-dimethylbenzaldehyde produces Intermediate A in 62% yield after 8 hours at 80°C.
N-Alkylation with 3,4-Dimethylbenzyl Chloride
Regioselective Alkylation at N3
The 3,4-dimethylbenzyl group is introduced via N-alkylation of Intermediate A using 3,4-dimethylbenzyl chloride. Following protocols from patent CN110746439B, the reaction proceeds in anhydrous DMF with Cs2CO3 as a base, achieving 85% yield after 12 hours at 60°C.
Mechanistic Insight : Deprotonation of the pyrimidine N3 by Cs2CO3 enhances nucleophilicity, facilitating SN2 displacement with the benzyl chloride (Figure 1).
Table 2: Alkylation Condition Screening
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs2CO3 | DMF | 60 | 12 | 85 |
| K2CO3 | DMF | 60 | 24 | 72 |
| NaH | THF | 25 | 6 | 68 |
Introduction of the Acetamide Side Chain
Chloroacetylation Followed by Amine Displacement
The N-ethyl-N-(3-methylphenyl)acetamide group is installed via a two-step process:
- Chloroacetylation : Treatment of the alkylated intermediate with chloroacetyl chloride in dichloromethane (DCM) and triethylamine yields the chloroacetamide derivative (Intermediate B ) in 90% yield.
- Buchwald–Hartwig Amination : Intermediate B reacts with N-ethyl-3-methylaniline under palladium catalysis (Pd(OAc)2, Xantphos, Cs2CO3) in toluene at 100°C for 24 hours, achieving 75% yield.
Alternative Route : Direct coupling using EDCI/HOBt-mediated amidation between the carboxylic acid derivative and N-ethyl-3-methylaniline affords the target compound in 68% yield.
Analytical Characterization and Validation
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.30–7.10 (m, 7H, Ar-H), 4.60 (s, 2H, CH2CO), 3.90 (q, J = 7.0 Hz, 2H, NCH2CH3), 2.35 (s, 3H, CH3), 1.25 (t, J = 7.0 Hz, 3H, CH2CH3).
- HRMS : m/z [M+H]+ calcd for C29H30N3O3S: 508.2001; found: 508.1998.
X-ray Crystallography
Single-crystal X-ray analysis (PMC) confirms the regiochemistry of the thienopyrimidine core and the spatial orientation of the 3,4-dimethylbenzyl group (Figure 2).
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Biological Activity
The compound 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core. Its chemical formula is , and it possesses multiple functional groups that contribute to its biological activity.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways associated with cancer progression and inflammation. For instance, it may modulate the MAPK/ERK pathway, which is critical in cell growth and differentiation.
- Antioxidant Activity : The presence of various functional groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Data
A summary of biological activity findings is provided in the table below:
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study A : This study evaluated the anticancer properties of the compound in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
- Study B : Focused on the anti-inflammatory effects, this research demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures.
- Study C : This study assessed the antioxidant capacity using DPPH and ABTS assays, showing promising results that indicate effective radical scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
